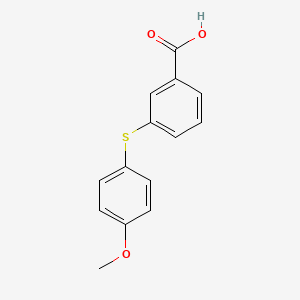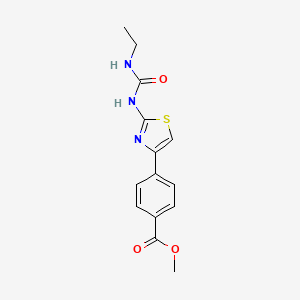
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and protect against oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate typically involves the esterification of 6-hydroxy-2,7,8-trimethylchroman-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification techniques such as distillation and large-scale chromatography. The use of automated systems ensures consistency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study oxidative stress and its effects on cellular processes.
Medicine: Investigated for its potential in preventing oxidative damage in diseases such as cancer and cardiovascular disorders.
Industry: Used as an additive in food and cosmetics to enhance shelf life and stability.
Wirkmechanismus
The antioxidant activity of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species and other free radicals, preventing them from causing cellular damage. The chroman ring structure plays a crucial role in stabilizing the resulting radicals, making it an effective antioxidant .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Propyl gallate: Another antioxidant used in food preservation.
Uniqueness: methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is unique due to its specific structural modifications that enhance its solubility and stability compared to other antioxidants. Its methyl ester group provides better solubility in organic solvents, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)12-10(7-11(8)15)5-6-14(3,18-12)13(16)17-4/h7,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
KXLULCVNKAENJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8512912.png)
![Piperazine,1-[2,3'-bipyridin]-6'-yl-](/img/structure/B8512921.png)


![1h-Benzimidazole-6-acetic acid,1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8512955.png)


![2-Phenyl-1-[1-(phenylmethyl)-4-piperidinyl]ethanone](/img/structure/B8512966.png)



